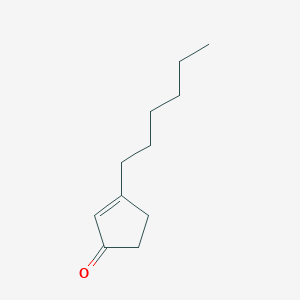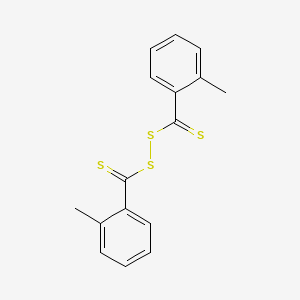
(2-Methylbenzenecarbothioyl)sulfanyl 2-methylbenzenecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylbenzenecarbothioyl)sulfanyl 2-methylbenzenecarbodithioate is an organosulfur compound characterized by the presence of two 2-methylbenzenecarbodithioate groups linked via a sulfanyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzenecarbothioyl)sulfanyl 2-methylbenzenecarbodithioate typically involves the reaction of 2-methylbenzenecarbodithioic acid with sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Methylbenzenecarbothioyl)sulfanyl 2-methylbenzenecarbodithioate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2-Methylbenzenecarbothioyl)sulfanyl 2-methylbenzenecarbodithioate involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with thiol-containing biomolecules, affecting their structure and function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, including its antioxidant properties.
Comparaison Avec Des Composés Similaires
2-Mercaptoethanol: Known for its use in reducing disulfide bonds in proteins.
Thiodiglycol: Used in the synthesis of various sulfur-containing compounds.
Dithiothreitol: Commonly used as a reducing agent in biochemical applications.
Uniqueness: (2-Methylbenzenecarbothioyl)sulfanyl 2-methylbenzenecarbodithioate is unique due to its dual 2-methylbenzenecarbodithioate groups linked via a sulfanyl bridge, which imparts distinct chemical properties and reactivity compared to other sulfur-containing compounds. Its ability to form stable disulfide bonds and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
54254-89-6 |
|---|---|
Formule moléculaire |
C16H14S4 |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
(2-methylbenzenecarbothioyl)sulfanyl 2-methylbenzenecarbodithioate |
InChI |
InChI=1S/C16H14S4/c1-11-7-3-5-9-13(11)15(17)19-20-16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Clé InChI |
GWZTXIMLZYGDCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=S)SSC(=S)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


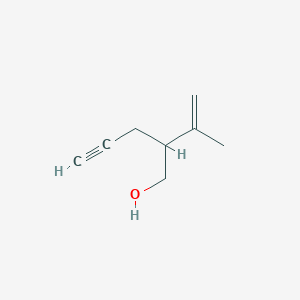

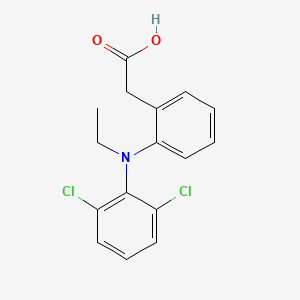



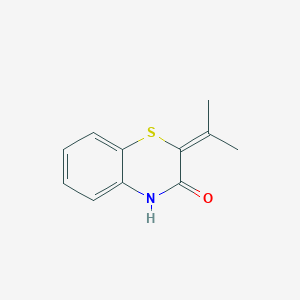
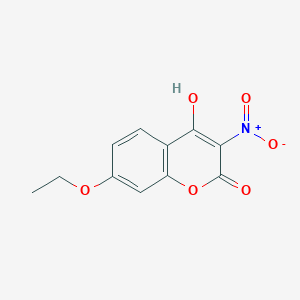

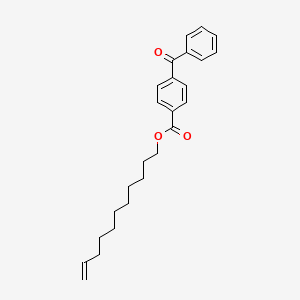

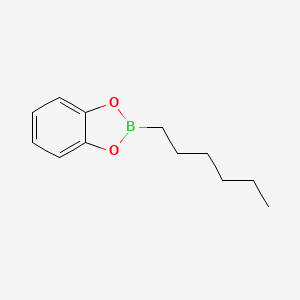
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
